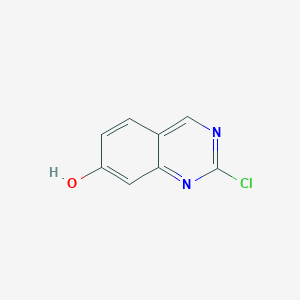

2-Chloroquinazolin-7-ol

Description

Quinazolines are heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. The substitution pattern of functional groups significantly influences their chemical reactivity, solubility, and biological activity. These analogs highlight the impact of substituent positioning and functional group variation on physicochemical and pharmacological properties.

Propriétés

Formule moléculaire |

C8H5ClN2O |

|---|---|

Poids moléculaire |

180.59 g/mol |

Nom IUPAC |

2-chloroquinazolin-7-ol |

InChI |

InChI=1S/C8H5ClN2O/c9-8-10-4-5-1-2-6(12)3-7(5)11-8/h1-4,12H |

Clé InChI |

BVZMENJTPZDVCQ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=CN=C(N=C2C=C1O)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Chloroquinazolin-7-ol can be synthesized through several methods. One common approach involves the substitution of the chlorine atom in commercially available 2-chloroquinazolin-9-ol with a suitable nucleophile. For instance, the reaction of 2-chloroquinazolin-9-ol with Boc-protected piperazine under specific conditions can yield 2-chloroquinazolin-7-ol .

Industrial Production Methods

Industrial production of 2-chloroquinazolin-7-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with a purity greater than 98% .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloroquinazolin-7-ol undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, leading to the formation of quinazolinone derivatives.

Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, and alcohols.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

Applications De Recherche Scientifique

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research has explored its use in the development of anticancer agents, leveraging its ability to interact with specific molecular targets.

Industry: It is used in the production of dyes and pigments, as well as in the synthesis of advanced materials.

Mécanisme D'action

The mechanism of action of 2-Chloroquinazolin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways. In the context of anticancer research, the compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Substituent Positioning and Functional Groups

The position of chlorine and auxiliary functional groups (e.g., hydroxyl, methoxy, amine) critically defines the electronic and steric properties of quinazolines. Below is a comparative table of key analogs:

Key Observations:

2-Chloro-7-methoxyquinazolin-4-amine: Chlorine at position 2 introduces steric hindrance near the pyrimidine nitrogen, possibly affecting hydrogen bonding with biological targets.

Functional Group Variation: Hydroxyl (C4): The hydroxyl group in 7-Chloro-4-hydroxyquinazoline increases polarity and solubility in aqueous media but may reduce metabolic stability due to susceptibility to oxidation or glucuronidation . The amine group at C4 could serve as a hydrogen bond donor, making it a candidate for enzyme inhibition .

7-Chloro-4-hydroxyquinazoline :

- ROCK2 Kinase Inhibition : Its activity against ρ-associated protein kinase 2 (ROCK2_HUMAN) indicates utility in cancer therapy or cardiovascular diseases.

2-Chloro-7-methoxyquinazolin-4-amine :

- While biological targets are unspecified, the presence of an aromatic amine group often correlates with antimicrobial or antitumor activity. Its methoxy group may confer resistance to metabolic degradation compared to hydroxyl analogs.

Stability and Toxicity

- Hydroxyl vs. Methoxy : The hydroxyl group in 7-Chloro-4-hydroxyquinazoline improves solubility but may increase oxidative degradation risks. Methoxy substitution enhances stability but reduces polarity .

- Chlorine Toxicity : Both compounds’ chlorine atoms could contribute to hepatotoxicity, necessitating structure-activity relationship (SAR) studies for optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.